N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide - 918810-70-5

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide

Catalog Number: EVT-1608478
CAS Number: 918810-70-5
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide” is a chemical compound with the CAS Number: 2551116-96-0 . It has a molecular weight of 226.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code of “N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide” is 1S/C11H14N2O.ClH/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9;/h1-3,6,9H,4-5,7,12H2,(H,13,14);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Synthesis Analysis
  • Ring Opening and Cyclization of Aziridines: This method involves the conversion of 2-(2-cyano-2-phenylethyl)aziridines into the desired cyclopropanecarboxamides via a regiospecific ring-opening reaction followed by a 3-exo-tet cyclization. This approach provides access to both cis and trans isomers of the target compounds. []
  • Direct Arylation of Cyclopropanes: This method utilizes palladium-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes, enabling the introduction of aryl groups to pre-existing cyclopropanecarboxamides. This approach allows for the synthesis of diversely substituted derivatives, including those with contiguous stereocenters. []
  • Multistep Synthesis from Simple Starting Materials: This route typically involves a series of reactions, such as nucleophilic substitutions, reductions, carbonyl insertions, and deprotections, to construct the target molecule from readily available building blocks. The specific synthetic sequence depends on the desired substitution pattern of the final compound. []
Molecular Structure Analysis
  • Conformation: The cyclopropane ring typically adopts a puckered conformation, while the phenyl ring and the amide group are generally planar. The relative orientation of these structural units can vary depending on the substitution pattern and the presence of intramolecular interactions. [, , , ]
  • Intermolecular Interactions: These compounds can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their solid-state packing and physicochemical properties. [, ]
Mechanism of Action
  • Inhibition of Factor Xa: DPC423 (1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide), a specific derivative, acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. This compound exerts its anticoagulant effect by binding to the active site of Factor Xa, preventing the formation of the prothrombinase complex and subsequent thrombin generation. []
  • Inhibition of Necroptosis: TAK-632 (N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide), another derivative, inhibits necroptosis, a form of programmed cell death. It achieves this by targeting receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3), which are key mediators of necroptosis signaling. [, ]
Physical and Chemical Properties Analysis
  • LogP: The lipophilicity of these compounds, often expressed as the octanol-water partition coefficient (LogP), can significantly impact their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Modifying the substituents on the phenyl and cyclopropane rings can fine-tune the LogP of these compounds to achieve desired ADME profiles. [, ]
Applications
  • Development of Anticoagulants: DPC423, a potent and selective Factor Xa inhibitor, represents a promising candidate for developing new anticoagulant therapies for the treatment and prevention of thromboembolic disorders. []
  • Discovery of Novel Antimicrobials: Oxazolidinone derivatives incorporating the N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide scaffold have shown potent antibacterial activity against a panel of Gram-positive bacteria, including drug-resistant strains. These findings highlight the potential of this chemical class for developing new antibiotics. []
  • Inhibition of Necroptosis: TAK-632 and its analogs have emerged as valuable tool compounds for investigating the role of necroptosis in various disease models, including inflammatory, infectious, and degenerative diseases. Furthermore, these molecules hold promise for developing novel therapeutics for conditions where necroptosis plays a pathogenic role. [, ]
  • Modulation of Kinesin Spindle Protein (KSP): MK-0731, a dihydropyrrole derivative incorporating the N-[3-(Aminomethyl)phenyl] moiety, represents a potent and selective KSP inhibitor with demonstrated efficacy in preclinical models of taxane-refractory cancer. []

Safety and Hazards

  • Metabolic Activation: As observed with DPC423, metabolic transformations in vivo can generate potentially reactive metabolites, such as acyl glucuronides and glutathione adducts. [, ]

Properties

CAS Number

918810-70-5

Product Name

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H,13,14)

InChI Key

JNRHHFULEHNVFO-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=CC(=C2)CN

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.